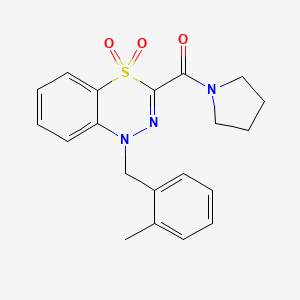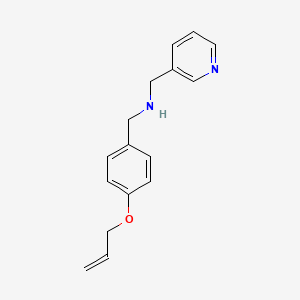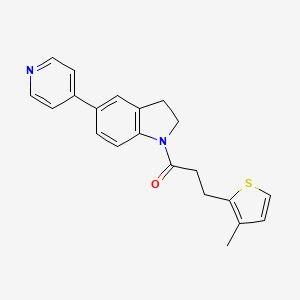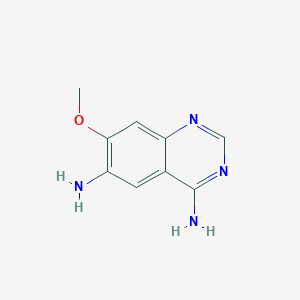
7-Methoxyquinazoline-4,6-diamine
Overview
Description
7-Methoxyquinazoline-4,6-diamine is a chemical compound with the molecular formula C9H10N4O . It is a derivative of quinazoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 290.32 and a molecular formula of C17H14N4O . The compound is a solid at room temperature .Scientific Research Applications
1. Anticancer Research
7-Methoxyquinazoline-4,6-diamine and its derivatives have been extensively studied in cancer research. For instance, a synthesized compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, exhibited effective inhibition on the proliferation of a lung cancer cell line (Cai et al., 2019). Another study focused on the synthesis of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which inhibited tumor growth in mice and showed potential as a tubulin-binding tumor-vascular disrupting agent (Cui et al., 2017).
2. Antimicrobial and Antifungal Applications
Compounds derived from this compound have demonstrated significant antimicrobial and antifungal activities. For example, a study synthesized a series of compounds with methoxyquinoline moiety, showing moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).
3. Antiviral Research
The derivatives of this compound have shown promise in antiviral research, particularly in the treatment of coronaviruses. A study identified 4-anilino-6-aminoquinazoline derivatives as potential inhibitors of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with one compound exhibiting high inhibitory effect without cytotoxicity (Lee et al., 2020).
4. Antimalarial Drug Development
In malaria drug development, this compound derivatives have been explored for their potential as antimalarial agents. A study synthesized and evaluated a series of 6,7-dimethoxyquinazoline-2,4-diamines, identifying one compound with high antimalarial activity, demonstrating its potential as an antimalarial drug lead (Mizukawa et al., 2021).
5. Multi-Acting Drug Development
This compound derivatives have been utilized in the development of multi-acting drugs. For instance, a compound, 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, was discovered as a potent inhibitor of HDAC, EGFR, and HER2, showing efficiency in various cancer xenograft models (Cai et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities . Therefore, the future direction could involve designing and synthesizing more quinazoline derivatives for various therapeutic applications .
Mechanism of Action
Target of Action
7-Methoxyquinazoline-4,6-diamine is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .
Mode of Action
It’s known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown strong EGFR inhibitory activity, which can lead to cell cycle arrest .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it’s likely that this compound affects multiple pathways, leading to downstream effects .
Pharmacokinetics
One source suggests that similar compounds have moderate in vivo pharmacokinetic properties .
Result of Action
Some quinazoline derivatives have been reported to exhibit potent antiproliferative activity against various human cancer cell lines .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .
properties
IUPAC Name |
7-methoxyquinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRSTHFYIIEOEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

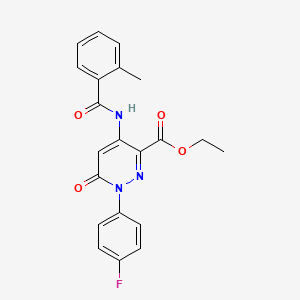
![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)
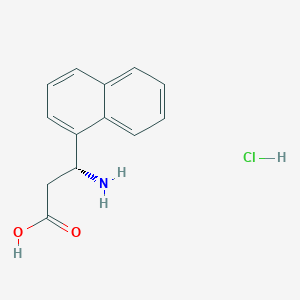
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)
![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2405597.png)
